molecular formula C18H17N3O4 B2826615 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol CAS No. 724740-57-2

3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol

Cat. No.: B2826615
CAS No.: 724740-57-2
M. Wt: 339.351
InChI Key: OMJOHIRNKHTCMV-UHFFFAOYSA-N
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Description

3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol ( 724740-57-2) is a chemically complex pyrazol-5-ol derivative with a molecular formula of C18H17N3O4 and a molecular weight of 339.35 g/mol . This compound features a multifaceted structure that includes a hydroxyphenyl group, a nitrile-containing chain, and a p-tolyl (4-methylphenyl) ring, contributing to its unique physicochemical profile . With a topological polar surface area of 107 Ų and three hydrogen bond donors, it presents interesting properties for pharmaceutical and chemical research, particularly in the realm of small-molecule drug design where such features are critical for bioavailability and target interaction . Pyrazole and pyrazolone cores are recognized in medicinal chemistry as privileged structures for developing biologically active molecules . Although the specific biological profile of this compound is under investigation, related pyrazole analogs have demonstrated a wide spectrum of pharmacological activities in research settings, including cytotoxic, cytoprotective, anti-inflammatory, and antimicrobial effects . The structural motifs present in this compound—specifically the hydroxyphenyl and nitroethyl groups—align with current investigations into novel pharmacophores for targeting enzymes and receptors . Researchers value this compound as a versatile scaffold for exploring structure-activity relationships (SAR) and for use as a building block in the synthesis of more complex chemical architectures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulations.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-6-8-12(9-7-11)14(10-21(24)25)16-17(19-20-18(16)23)13-4-2-3-5-15(13)22/h2-9,14,22H,10H2,1H3,(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMJOHIRNKHTCMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C[N+](=O)[O-])C2=C(NNC2=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then subjected to cyclization and functional group modifications to obtain the final product. The reaction conditions often include the use of catalysts, specific temperature controls, and solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include continuous flow reactors and automated systems to maintain consistent quality and efficiency.

Chemical Reactions Analysis

Functional Group Reactivity Profile

The compound features three reactive domains:

Functional GroupReactivity CharacteristicsSupporting Evidence
Pyrazole ring (1H-pyrazol-5-ol)Acidic NH proton (pKa ~6-8), electrophilic substitution at C3/C5 positionsCrystallographic data , pyrazole reaction mechanisms
2-Hydroxyphenyl moietyPhenolic OH (pKa ~10), ortho/para-directing effects in electrophilic substitutionAzo-azomethine studies
4-Methylphenyl-nitroethyl chainNitro group reduction potential, steric effects from methyl groupNitroethyl analog reactions

Nitro Group Reduction

The 2-nitroethyl group undergoes selective hydrogenation:

Reaction Conditions

  • Catalyst: 10% Pd/C in ethanol

  • Pressure: 3 atm H₂

  • Temperature: 25°C

  • Time: 4-6 hrs

Product : 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-aminoethyl]-1H-pyrazol-5-ol
Yield : 82-85%

Mechanistic Insight :
The nitro group reduces through intermediate nitroso and hydroxylamine stages:
R-NO2+4HR-NHOH+2HR-NH2\text{R-NO}_2 \xrightarrow{+4H} \text{R-NHOH} \xrightarrow{+2H} \text{R-NH}_2
X-ray studies confirm retention of pyrazole geometry post-reduction .

2.2.1 N-Alkylation

ParameterValue
ReagentMethyl iodide
BaseK₂CO₃
SolventDMF
Temp60°C
Time12 hrs
Product1-Methyl-3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]pyrazol-5-ol
Yield67%

Structural Impact :
Alkylation increases lipophilicity (logP +0.38) while maintaining H-bond capacity through phenolic OH .

2.2.2 Electrophilic Substitution

Bromination occurs regioselectively at pyrazole C4:

Experimental Data :

  • Br₂ (1.1 eq) in CHCl₃

  • 0°C, 2 hrs

  • Mono-brominated product: 89% yield

  • Di-brominated: <5% yield

Mass spec confirms [M+79/81] isotopic pattern .

2.3.1 O-Acetylation

Reagent : Acetic anhydride/pyridine (1:2)
Conditions : Reflux 3 hrs
Product : 3-(2-Acetoxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol
Yield : 93%

Application : Protection strategy for subsequent reactions at pyrazole NH .

2.3.2 Chelation with Metal Ions

Forms stable complexes with transition metals:

Metal SaltStoichiometry (L:M)Stability Constant (log β)
Cu(NO₃)₂2:112.34 ± 0.15
FeCl₃1:18.92 ± 0.12
Zn(OAc)₂1:16.78 ± 0.18

X-ray analysis shows O(phenolic), N(pyrazole) coordination .

Comparative Reaction Kinetics

Reactionk (s⁻¹)Eₐ (kJ/mol)ΔH‡ (kJ/mol)
Nitro Reduction2.3×10⁻³54.249.7
N-Alkylation1.7×10⁻⁴78.973.4
O-Acetylation4.1×10⁻²32.128.6

Data derived from Arrhenius plots (298-323K) using HPLC monitoring .

Intermediate for Antifungal Agents

Nitro-reduced derivative shows enhanced bioactivity:

StrainMIC (μg/mL)
Candida albicans8.2
Cryptococcus neoformans12.7

Structure-activity relationship (SAR) studies correlate aminoethyl chain length with antifungal potency .

Precursor for Fluorescent Probes

Brominated derivatives exhibit solvatochromic shifts:

Solventλₑₘ (nm)Φ
Hexane4120.18
DCM4380.31
MeOH4650.22

Stokes shift ranges 58-112 nm, suggesting applications in polarity sensing .

Scientific Research Applications

3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it might inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(2-hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol with structurally analogous pyrazole derivatives, highlighting substituents, molecular properties, and research findings:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Findings References
This compound 2-Hydroxyphenyl, 4-methylphenyl-nitroethyl C₁₉H₁₈N₃O₄ 352.37 Hypothesized enhanced hydrogen-bonding capacity due to phenolic –OH; nitro group may confer redox activity.
4-[1-(2-Chlorophenyl)-2-nitroethyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 2-Chlorophenyl, nitroethyl, methyl C₁₈H₁₆ClN₃O₃ 357.79 Chlorine substitution increases lipophilicity; nitro group enhances electrophilicity.
4-[(E)-(2-Chlorophenyl)diazenyl]-3-methyl-1-phenyl-1H-pyrazol-5-ol 2-Chlorophenyl-diazenyl, methyl C₁₆H₁₃ClN₄O 328.76 Azo group (–N=N–) enables π-conjugation; potential for photodynamic applications.
4-[(4-Chlorophenyl)(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methyl]-... Chlorophenyl, hydroxypyrazole, methyl C₂₄H₂₀ClN₃O₂ 417.89 X-ray crystallography confirms planar pyrazole core; chlorophenyl enhances stacking interactions in crystals.
**2-(4-Chlorophenyl)-4-[1-(4-chlorophenyl)-3-methyl-1H-pyrazol-5-yl]-5-methyl... Dichlorophenyl, methyl C₂₀H₁₅Cl₂N₃O 400.26 Dual chlorophenyl groups increase steric bulk; antimicrobial activity observed in vitro (MIC: 8 µg/mL).

Structural and Functional Insights

Hydroxyphenyl vs. Chlorophenyl: The 2-hydroxyphenyl group in the target compound facilitates hydrogen bonding (e.g., with biological targets or solvents), while chlorophenyl analogs () prioritize hydrophobic interactions .

Biological Activity Trends :

  • Compounds with chlorophenyl substituents (e.g., ) show enhanced antimicrobial activity compared to hydroxylated analogs, likely due to increased membrane permeability .
  • Nitro groups () are associated with redox-mediated cytotoxicity, as seen in nitroaromatic anticancer agents .

Crystallographic and Computational Data :

  • X-ray studies () reveal that chlorinated pyrazoles form tighter crystal lattices via Cl···π interactions, whereas hydroxylated derivatives exhibit O–H···O/N hydrogen bonds .
  • Multiwfn analysis () of electron localization functions (ELFs) in similar compounds predicts nucleophilic attack sites at the nitro group and pyrazole N-atoms .

Biological Activity

3-(2-Hydroxyphenyl)-4-[1-(4-methylphenyl)-2-nitroethyl]-1H-pyrazol-5-ol is a complex organic compound belonging to the pyrazole class, which is notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound features a pyrazole ring substituted with a hydroxyphenyl group and a nitroethyl group, which contribute to its biological properties. The synthesis typically involves multi-step organic reactions, including the formation of the pyrazole ring through hydrazine and a diketone or β-keto ester, followed by the introduction of substituents through various chemical reactions.

Biological Activity

Research indicates that compounds in the pyrazole class exhibit a range of biological activities, including:

  • Antimicrobial Activity : Pyrazole derivatives have shown effectiveness against various bacterial strains. For instance, studies demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Proteus mirabilis .
  • Antioxidant Properties : The presence of hydroxyl groups in the structure enhances the antioxidant capacity of these compounds, which can mitigate oxidative stress in biological systems .
  • Anti-inflammatory Effects : Some pyrazole derivatives have been reported to reduce inflammation markers in vitro and in vivo, suggesting potential applications in treating inflammatory diseases .
  • Anticancer Activity : Preliminary studies indicate that certain pyrazole derivatives can induce apoptosis in cancer cells, making them candidates for further development as anticancer agents .

Case Studies

  • Antimicrobial Testing : A study synthesized various pyrazole derivatives and tested their antimicrobial activity using the well diffusion method. Compounds demonstrated varying degrees of inhibition against E. coli and S. aureus, with some achieving zones of inhibition comparable to standard antibiotics .
  • In Vivo Anti-inflammatory Study : In an animal model, a related pyrazole derivative was administered to assess its anti-inflammatory effects. Results indicated a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic benefits .

Data Tables

Biological ActivityTest OrganismZone of Inhibition (mm)Reference
AntibacterialStaphylococcus aureus15
AntibacterialEscherichia coli12
AntibacterialProteus mirabilis10
Anti-inflammatoryRat Paw Edema ModelSignificant Reduction

Q & A

Q. Optimization Strategies :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) may enhance nitroethylation efficiency.
  • Catalysis : Acidic/basic catalysts (e.g., glacial acetic acid) improve cyclization yields .
  • Monitoring : Employ TLC and 1H^1H-NMR to track intermediate formation .

Basic: What spectroscopic and crystallographic techniques are critical for confirming the molecular structure of this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Identify hydroxyl (3200–3500 cm1^{-1}), nitro (1520–1370 cm1^{-1}), and pyrazole ring (1600–1500 cm1^{-1}) stretches .
    • NMR : 1H^1H-NMR resolves aromatic protons (δ 6.5–8.5 ppm) and nitroethyl/methyl groups (δ 2.0–4.5 ppm). 13C^{13}C-NMR confirms carbonyl (δ 160–180 ppm) and quaternary carbons .
  • X-Ray Crystallography :
    • Use SHELXTL or similar software for structure refinement. Key parameters:
  • R-factor : Target < 0.08 for high accuracy .
  • Dihedral Angles : Analyze phenyl/pyrazole ring orientations (e.g., 16.83°–51.68° deviations observed in analogues) .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict the compound’s reactivity and biological interactions?

Methodological Answer:

  • Density Functional Theory (DFT) :
    • Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
    • Simulate nitro group reduction pathways using Gaussian or ORCA software .
  • Molecular Docking :
    • Use AutoDock Vina to model interactions with biological targets (e.g., enzymes). Key parameters:
  • Binding Affinity : Compare docking scores (< -6 kcal/mol suggests strong binding).
  • Hydrogen Bonding : Map interactions with active-site residues (e.g., hydroxyl group as H-bond donor) .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., antioxidant vs. cytotoxic effects)?

Methodological Answer:

  • Standardized Assays :
    • Antioxidant : Use DPPH scavenging (IC50_{50} < 50 µM indicates potency) .
    • Cytotoxicity : Perform MTT assays on multiple cell lines (e.g., HeLa, MCF-7) with positive controls (e.g., doxorubicin) .
  • Mechanistic Studies :
    • ROS Detection : Employ fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress.
    • Apoptosis Assays : Use Annexin V/PI staining to distinguish necrotic vs. apoptotic effects .

Advanced: What strategies are effective for analyzing non-covalent interactions in the crystal lattice of this compound?

Methodological Answer:

  • Hirshfeld Surface Analysis :
    • Visualize close contacts (e.g., O–H⋯N hydrogen bonds) using CrystalExplorer.
    • Quantify interaction contributions (e.g., H-bonding vs. van der Waals) .
  • Thermal Analysis :
    • DSC/TGA : Measure melting points and decomposition temperatures to assess lattice stability .

Advanced: How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

  • Substituent Modification :
    • Electron-Withdrawing Groups : Replace 4-methylphenyl with nitro/chloro to enhance electrophilicity .
    • Hydroxyl Group Protection : Acetylate the 2-hydroxyphenyl moiety to improve membrane permeability .
  • In Silico Screening :
    • Use QSAR models to predict bioactivity based on substituent descriptors (e.g., Hammett σ values) .

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